molecular formula C18H27N5O3S B2863268 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide CAS No. 2034249-12-0

1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2863268
CAS RN: 2034249-12-0
M. Wt: 393.51
InChI Key: NUYQAZPXYHDNLS-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H27N5O3S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Sulfonamide compounds have been extensively studied for their antibacterial and antimicrobial properties. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their potential as antibacterial agents. The research found that several newly synthesized compounds exhibited high antibacterial activity, indicating the potential for sulfonamides to serve as bases for new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013). Additionally, sulfonamide-based hybrid compounds have been reported to possess a wide range of pharmacological activities, including antibacterial properties, highlighting the versatility of these compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Enzyme Inhibition and Potential Therapeutic Applications

Sulfonamide derivatives have been investigated for their ability to inhibit various enzymes, such as carbonic anhydrases and acetylcholinesterase, which are relevant to a range of diseases including glaucoma, epilepsy, and conditions requiring diuretics. A study on pyrazoline benzensulfonamides demonstrated their potential as both carbonic anhydrase and acetylcholinesterase inhibitors, with low cytotoxicity, indicating their suitability for further development as therapeutic agents (Ozmen Ozgun et al., 2019).

Cancer Research

The sulfonamide moiety has been linked to anticancer activity, with several compounds bearing this functional group being evaluated for their potential to inhibit cancer cell growth. Notably, novel thiazolopyrane and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety have shown promising cytotoxic activities against cancer cell lines, suggesting the role of sulfonamide compounds in the development of new anticancer therapies (Ghorab, Ragab, Heiba, & El-Hazek, 2011).

properties

IUPAC Name

3,5-dimethyl-1-propan-2-yl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)17(13(3)21-23)27(24,25)22-15-6-8-16(9-7-15)26-18-19-10-5-11-20-18/h5,10-12,15-16,22H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYQAZPXYHDNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.